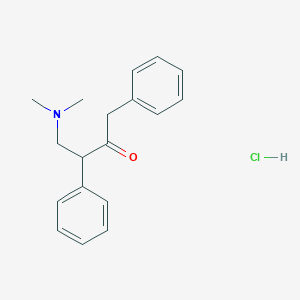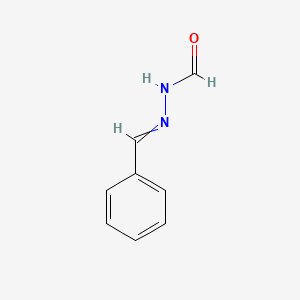
Hydrazinecarboxaldehyde, (phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of hydrazine and is characterized by the presence of a phenylmethylene group attached to the hydrazinecarboxaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazinecarboxaldehyde, (phenylmethylene)-, can be synthesized through the reaction of hydrazinecarboxaldehyde with benzaldehyde. The reaction typically involves the condensation of these two compounds in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction can be represented as follows:
C6H5CHO+H2NNHCHO→C6H5CH=N-NHCHO+H2O
Industrial Production Methods
In an industrial setting, the production of hydrazinecarboxaldehyde, (phenylmethylene)-, may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of solid-state melt reactions and mechanochemical approaches have been explored for the synthesis of hydrazone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxaldehyde, (phenylmethylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
Aplicaciones Científicas De Investigación
Hydrazinecarboxaldehyde, (phenylmethylene)-, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of hydrazinecarboxaldehyde, (phenylmethylene)-, involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which may play a role in its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl hydrazine: A derivative of hydrazine with an acetyl group attached.
Benzoyl hydrazine: A derivative of hydrazine with a benzoyl group attached.
Uniqueness
Hydrazinecarboxaldehyde, (phenylmethylene)-, is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
65161-27-5 |
|---|---|
Fórmula molecular |
C8H8N2O |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
N-(benzylideneamino)formamide |
InChI |
InChI=1S/C8H8N2O/c11-7-10-9-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
Clave InChI |
FVSCAASNXZSUSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


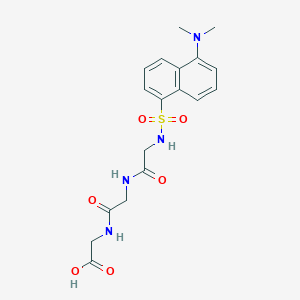

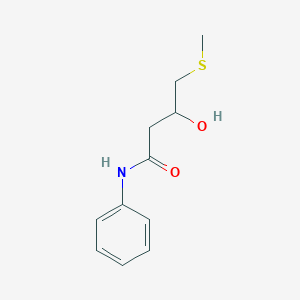
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
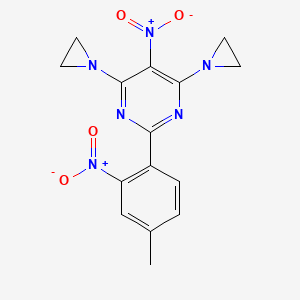
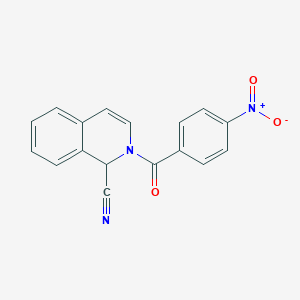


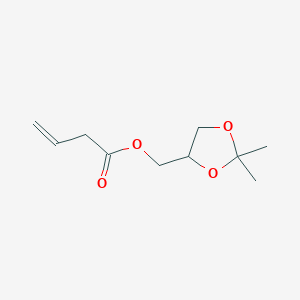
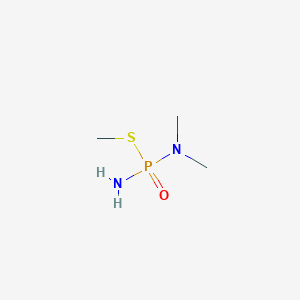
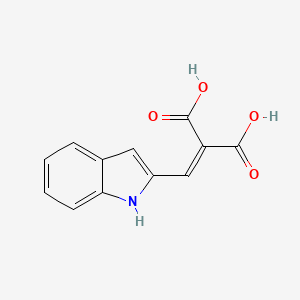
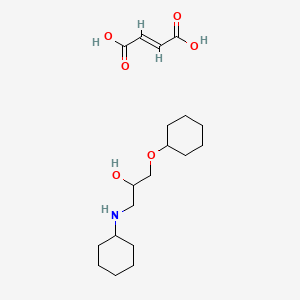
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
